1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one
Description
The compound 1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. Key structural modifications include:
- Position 2: A 2-phenylbutan-1-one moiety, contributing steric bulk and π-π stacking capabilities.
This compound belongs to a class of tetrahydroisoquinoline derivatives with substitutions at Positions 1 and 2, which are critical for modulating physicochemical and biological properties .
Properties
IUPAC Name |
1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4/c1-5-21-12-14-24(15-13-21)35-20-27-26-19-29(34-4)28(33-3)18-23(26)16-17-31(27)30(32)25(6-2)22-10-8-7-9-11-22/h7-15,18-19,25,27H,5-6,16-17,20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZLLTORAAUGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(CC)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other tetrahydroisoquinoline derivatives, it may exert its effects through interactions with various receptors or enzymes, leading to changes in cellular signaling pathways.
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Tetrahydroisoquinoline derivatives have been shown to interact with various biochemical pathways, including those involved in neurotransmission and cellular metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it’s difficult to predict the precise cellular and molecular effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on this compound’s stability and reactivity, it’s challenging to discuss how environmental factors might influence its action.
Biological Activity
The compound 1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one (CAS Number: 680604-00-6) is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity based on existing research findings, including synthetic pathways, pharmacodynamics, and case studies.
The compound has the following chemical properties:
- Molecular Formula : C30H35NO4
- Molecular Weight : 473.6 g/mol
- Structure : The compound features a tetrahydroisoquinoline core, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Antimicrobial Activity
Recent studies indicate that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains by inhibiting enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is responsible for antibiotic resistance .
2. Neuroprotective Effects
Tetrahydroisoquinoline derivatives are also investigated for their neuroprotective effects. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
3. Anticancer Properties
Some derivatives of the tetrahydroisoquinoline structure have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study conducted by Fülöp et al. focused on the synthesis of various tetrahydroisoquinoline derivatives, including the target compound. The results showed that certain derivatives inhibited the growth of resistant bacterial strains effectively, highlighting the potential of this class of compounds in addressing antibiotic resistance .
Case Study 2: Neuroprotection in Animal Models
In an experimental model using rodents, a derivative of the target compound was administered to assess its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting a promising avenue for further research into neuroprotective agents derived from tetrahydroisoquinolines .
Research Findings
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The table below summarizes key structural differences and theoretical implications for the target compound and related analogs:
Key Observations
Lipophilicity and Bioavailability: The target compound’s (4-ethylphenoxy)methyl group likely increases membrane permeability compared to analogs with polar substituents (e.g., hydroxyl in or amino in ). The 2-phenylbutan-1-one group may enhance binding to hydrophobic pockets in biological targets compared to smaller ketones (e.g., dimethylpropanoyl in ).
The branched aliphatic ketone in could improve metabolic stability by resisting oxidative degradation.
Solubility and Formulation: The hydrochloride salt in improves aqueous solubility, making it more suitable for intravenous formulations. Hydroxyl groups in enhance hydrophilicity but may limit blood-brain barrier penetration.
Structural Complexity :
- The multi-methoxy/benzyl derivative demonstrates how extended substituents can alter pharmacokinetics, though synthesis complexity increases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
